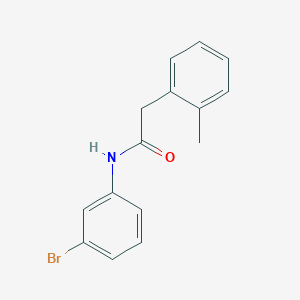![molecular formula C17H17NO3 B240050 Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPA is a member of the benzamide family of compounds and is structurally similar to the popular research compound, N-phenylacetyl-L-prolylglycine ethyl ester (also known as "Noopept").
Mécanisme D'action
The exact mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to act on the cholinergic system in the brain. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may also have an effect on the glutamatergic system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its high potency and selectivity. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a much stronger effect on memory and cognitive function than other compounds in its class. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its limited solubility in water, which may make it difficult to administer to animals or use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is in the development of new analogs of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate that may have even greater potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate and its effects on various neurotransmitter systems in the brain. Finally, studies are needed to investigate the potential therapeutic applications of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenylacetic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in its final form.
Applications De Recherche Scientifique
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cognitive function and memory enhancement. Studies have shown that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may improve memory consolidation and retrieval in both animal and human models. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
methyl 4-[[2-(2-methylphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-14(12)11-16(19)18-15-9-7-13(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Clé InChI |
KTLQWIXFRFSPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)

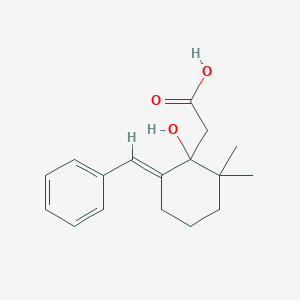
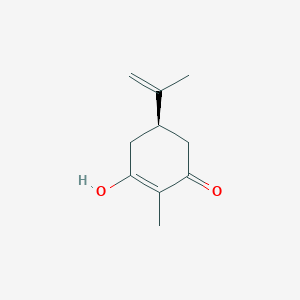
![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
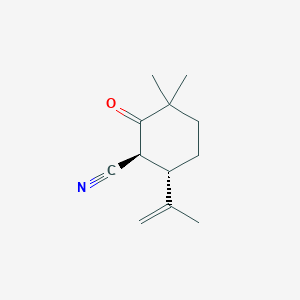
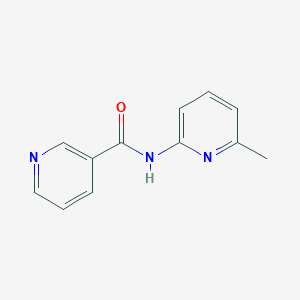
![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
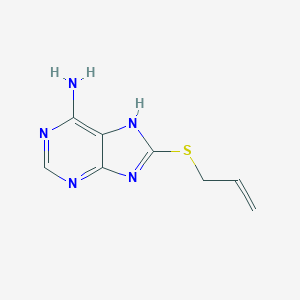
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
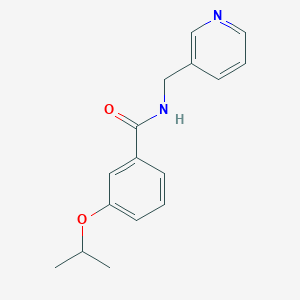
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
